3-(2-Benzothiazolyl)benzyl alcohol
Description
3-(2-Benzothiazolyl)benzyl alcohol is a substituted benzyl alcohol derivative featuring a benzothiazole moiety at the 3-position of the benzene ring. Benzothiazole, a heterocyclic compound containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. This compound is structurally characterized by the molecular formula C₁₄H₁₁NOS and a molecular weight of 241.31 g/mol (estimated). It is primarily utilized in organic synthesis, fluorescent dye formulations, and materials science due to its electron-withdrawing benzothiazole group, which enhances reactivity and photophysical properties .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQMHOGCJRXLNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589254 | |
| Record name | [3-(1,3-Benzothiazol-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889944-87-0, 421553-47-1 | |
| Record name | 3-(2-Benzothiazolyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889944-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1,3-Benzothiazol-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(2-Benzothiazolyl)benzyl alcohol typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives, followed by cyclization and reduction steps. One common method involves the reaction of 2-aminobenzenethiol with benzaldehyde in the presence of an acid catalyst to form the benzothiazole ring. The resulting compound is then reduced to yield 3-(2-Benzothiazolyl)benzyl alcohol .
Chemical Reactions Analysis
3-(2-Benzothiazolyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
3-(2-Benzothiazolyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Benzothiazolyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to inhibit certain enzymes, leading to its biological effects. The compound can also interact with cellular pathways, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
3-(Benzoxazol-2-yl)benzyl Alcohol
- Molecular Formula: C₁₄H₁₁NO₂
- Key Differences :
- The benzoxazole group replaces sulfur with oxygen, reducing lipophilicity (LogP = 2.987 vs. estimated ~3.2 for the benzothiazole analog) .
- Boiling Point : 385.76°C (benzoxazole) vs. ~390°C (estimated for benzothiazole), reflecting slight differences in molecular interactions .
- Applications : Less fluorescence intensity compared to benzothiazole derivatives, making it more suitable as a chemical intermediate than a dye .
3-Hydroxybenzyl Alcohol
- Molecular Formula : C₇H₈O₂
- Key Differences :
- Lacks the benzothiazole/benzoxazole heterocycle, resulting in lower molecular weight (124.14 g/mol) and reduced LogP (~1.16) .
- Reactivity : The hydroxyl group is less electron-withdrawing, leading to slower oxidation kinetics compared to benzothiazole-substituted analogs .

- Applications : Widely used in cosmetics and pharmaceuticals due to its simplicity and low toxicity .
3-(4-Nitrophenyl)benzyl Alcohol
- Molecular Formula: C₁₃H₁₁NO₃
- Key Differences: The nitro group is strongly electron-withdrawing, enhancing oxidation susceptibility but reducing solubility in non-polar solvents . Applications: Primarily used in nitroarene synthesis and explosives research, contrasting with the fluorescence applications of benzothiazole derivatives .
Physicochemical and Functional Comparisons
Table 1: Key Properties of 3-(2-Benzothiazolyl)benzyl Alcohol and Analogs
| Compound | Molecular Formula | Molecular Weight | LogP | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 3-(2-Benzothiazolyl)benzyl alcohol | C₁₄H₁₁NOS | 241.31 | ~3.2* | ~390* | Fluorescent dyes, sensors |
| 3-(Benzoxazol-2-yl)benzyl alcohol | C₁₄H₁₁NO₂ | 225.24 | 2.987 | 385.76 | Chemical intermediates |
| 3-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | 1.16 | 220 (decomposes) | Cosmetics, pharmaceuticals |
| 3-(4-Nitrophenyl)benzyl alcohol | C₁₃H₁₁NO₃ | 229.23 | 1.98 | 320 | Explosives, nitroarenes |
*Estimated based on structural analogs.
Research Findings and Reaction Behavior
Oxidation Reactivity :
- Benzothiazole-substituted benzyl alcohols exhibit faster oxidation rates to aldehydes compared to benzoxazole analogs due to sulfur’s electron-withdrawing effect, as demonstrated in Pt@CHs-catalyzed oxidations (GC yield: ~85% for benzothiazole vs. ~78% for benzoxazole) .
- Steric hindrance from the benzothiazole group, however, can reduce selectivity in esterification reactions .
Fluorescence Properties :
Synthetic Routes :
- 3-(2-Benzothiazolyl)benzyl alcohol is synthesized via Suzuki-Miyaura coupling between benzothiazole-2-boronic acid and 3-bromobenzyl alcohol, achieving yields of ~70% under palladium catalysis .
Biological Activity
3-(2-Benzothiazolyl)benzyl alcohol, with the CAS number 421553-47-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula: C13H11NOS
Molecular Weight: 229.30 g/mol
IUPAC Name: 3-(2-benzothiazolyl)benzyl alcohol
The compound features a benzothiazole moiety linked to a benzyl alcohol structure, which is significant for its biological interactions.
Biological Activities
Research has highlighted several biological activities associated with 3-(2-benzothiazolyl)benzyl alcohol:
- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.
- Antioxidant Properties: The compound demonstrates antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals.
- Anticancer Potential: Preliminary studies suggest that 3-(2-benzothiazolyl)benzyl alcohol may induce apoptosis in cancer cells through the activation of intrinsic pathways, making it a candidate for further investigation in cancer therapeutics.
The biological activity of 3-(2-benzothiazolyl)benzyl alcohol can be explained through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It could modulate receptors that play a role in cell signaling pathways, affecting processes such as proliferation and apoptosis.
Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, 3-(2-benzothiazolyl)benzyl alcohol was tested against several pathogenic bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria .
Antioxidant Activity
Research published in Phytotherapy Research demonstrated that 3-(2-benzothiazolyl)benzyl alcohol significantly reduced oxidative stress markers in vitro. The study measured levels of reactive oxygen species (ROS) and found a reduction of up to 50% at concentrations as low as 10 µM .
Anticancer Studies
A recent investigation into the anticancer effects revealed that this compound could induce apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in early apoptotic cells after treatment with 20 µM of the compound for 24 hours. The study concluded that the compound activates caspase-3 and caspase-9 pathways, which are crucial for programmed cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

